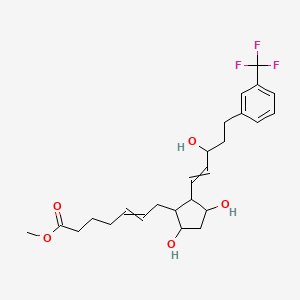

Fluprostenol methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'ester méthylique de fluprostenol est un analogue synthétique des prostaglandines, qui sont des composés lipidiques ressemblant à des hormones que l'on trouve chez les animaux et les humains. Les prostaglandines jouent un rôle crucial dans divers processus physiologiques, notamment l'inflammation, la circulation sanguine et la formation de caillots sanguins. L'ester méthylique de fluprostenol est particulièrement connu pour ses applications en médecine vétérinaire et en recherche.

Mécanisme D'action

Target of Action

Fluprostenol methyl ester is an analog of the F-series prostaglandins . Prostaglandins are hormone-like lipid compounds often found in animals and humans, displaying a multitude of biological functions . They have been developed as marketed medicines for various applications .

Biochemical Pathways

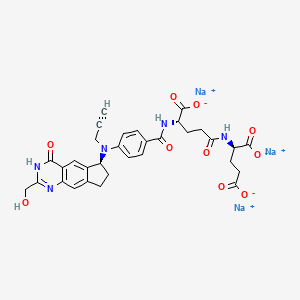

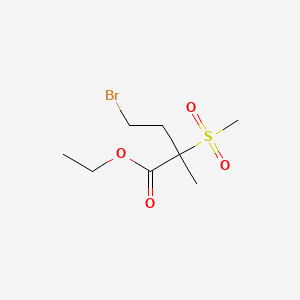

Fluprostenol and other prostaglandins can be synthesized from lactones through a three-step sequence of p-phenylbenzoyl (PPB) ester hydrolysis, DIBAL-H reduction, and Wittig olefination . This process involves the use of biocatalytic retrosynthesis, showcasing the usefulness and great potential of biocatalysis in the construction of complex molecules .

Result of Action

This compound has been approved for many years as a luteolytic in veterinary animals . This suggests that the compound has a significant effect on the luteal phase of the reproductive cycle in these animals.

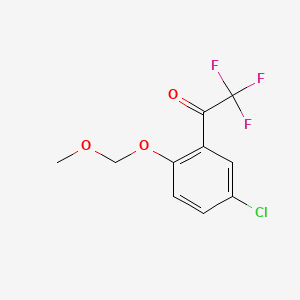

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'ester méthylique de fluprostenol implique généralement plusieurs étapes, en commençant par une cétone bicyclique contenant du dichloro facilement disponible. Le processus comprend :

Oxydation stéréosélective catalysée par la monooxygénase de Baeyer-Villiger : de la cétone bicyclique pour former un intermédiaire lactone.

Réduction diastéréosélective catalysée par la kétoréductase : des énones pour fixer les configurations stéréochimiques critiques.

Benzoylation régiosélective catalysée par le cuivre(II) : de l'alcool secondaire du diol.

Méthodes de production industrielle : La production industrielle de l'ester méthylique de fluprostenol suit des voies de synthèse similaires, mais à plus grande échelle, assurant un rendement et une pureté élevés. L'utilisation de la biocatalyse dans le processus de synthèse montre le potentiel de la biocatalyse dans la construction de molécules complexes .

Analyse Des Réactions Chimiques

Types de réactions : L'ester méthylique de fluprostenol subit diverses réactions chimiques, notamment :

Oxydation : Catalysée par la monooxygénase de Baeyer-Villiger.

Réduction : Catalysée par la kétoréductase.

Substitution : Impliquant une benzoylation régiosélective du p-phényle.

Réactifs et conditions courants :

Monooxygénase de Baeyer-Villiger : pour l'oxydation.

Kétoréductase : pour la réduction.

Catalyseurs de cuivre(II) : pour la benzoylation régiosélective.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires à configuration stéréochimique et l'ester méthylique de fluprostenol final .

4. Applications de la recherche scientifique

L'ester méthylique de fluprostenol a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les analogues de prostaglandines et leur synthèse.

Biologie : Étudié pour son rôle dans divers processus biologiques, notamment l'inflammation et la régulation du flux sanguin.

Médecine : Appliqué en médecine vétérinaire pour la gestion de la reproduction chez les animaux.

Industrie : Utilisé dans la production d'autres analogues de prostaglandines et de composés apparentés.

5. Mécanisme d'action

Le mécanisme d'action de l'ester méthylique de fluprostenol implique son interaction avec les récepteurs des prostaglandines, entraînant divers effets physiologiques. Il cible principalement le récepteur de la prostaglandine F, influençant des processus tels que la contraction des muscles lisses et l'inflammation .

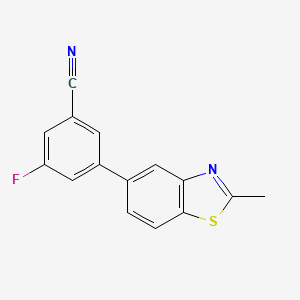

Composés similaires :

- Cloprostenol

- Bimatoprost

- Prostaglandine F2α

- Travoprost

Comparaison : L'ester méthylique de fluprostenol est unique en raison de sa configuration stéréochimique spécifique et de son efficacité élevée pour cibler les récepteurs des prostaglandines. Comparé à d'autres composés similaires, il offre des avantages distincts en termes de stabilité et de puissance .

Applications De Recherche Scientifique

Fluprostenol methyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying prostaglandin analogs and their synthesis.

Biology: Investigated for its role in various biological processes, including inflammation and blood flow regulation.

Medicine: Applied in veterinary medicine for reproductive management in animals.

Industry: Utilized in the production of other prostaglandin analogs and related compounds.

Comparaison Avec Des Composés Similaires

- Cloprostenol

- Bimatoprost

- Prostaglandin F2α

- Travoprost

Comparison: Fluprostenol methyl ester is unique due to its specific stereochemical configuration and its high efficacy in targeting prostaglandin receptors. Compared to other similar compounds, it offers distinct advantages in terms of stability and potency .

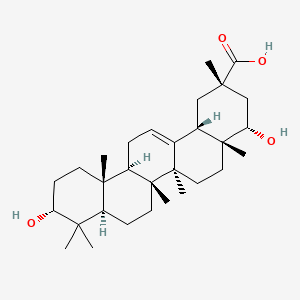

Propriétés

Numéro CAS |

73275-76-0 |

|---|---|

Formule moléculaire |

C24H31F3O6 |

Poids moléculaire |

472.5 g/mol |

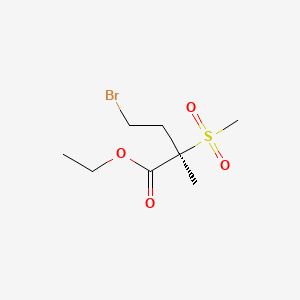

Nom IUPAC |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |

Clé InChI |

ORBXLQUSZNREPS-OWEKAKITSA-N |

SMILES |

O[C@@H]1[C@H](C/C=CCCCC(OC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC(C(F)(F)F)=CC=C2)[C@H](O)C1 |

SMILES isomérique |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

SMILES canonique |

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

Synonymes |

7-[(1R,2R,3R5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-(5Z)-heptenoic acid, methyl ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)